[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c9-7(10)5-11-1-3-12(4-2-11)6-8(13)14/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDAZSQIBUFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and salt formation reactions at its secondary amine sites.
Key reactions:
-
N-Alkylation : The secondary amines react with alkyl halides or epoxides under basic conditions. For example, tert-butyl bromoacetate derivatives alkylate piperazine nitrogens in DMF/triethylamine at 25°C, forming tertiary amines (e.g., tert-butyl 4-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate in ).
-
N-Acylation : Propylphosphonic anhydride (T3P) facilitates coupling with carboxylic acids or activated esters. In , 2-chloro-5-fluoronicotinic acid reacts with piperazine derivatives via T3P-mediated acylation in CH₂Cl₂.
Carboxylic Acid Derivatives
The acetic acid group participates in esterification, amidation, and decarboxylation.
Key reactions:
-
Esterification : Methanol/H₂SO₄ converts the acid to methyl esters. For instance, methyl 2-(piperazin-1-yl)acetate derivatives form via acid-catalyzed ester exchange .
-
Amide Formation : Coupling agents like T3P enable reactions with primary amines (e.g., benzylamine in ) to yield stable amides.
*Inferred from analogous reactions in .
Difluoroethyl Group Reactivity
The -CF₂CH₃ group influences electronic properties but shows limited direct reactivity.
Key effects:
-
Electronic Withdrawal : Reduces piperazine nitrogen basicity, altering alkylation kinetics.
-
Steric Hindrance : Impacts regioselectivity in N-functionalization reactions.
Salt Formation
The piperazine nitrogen forms stable salts with mineral acids (e.g., HCl), enhancing aqueous solubility.
| Acid | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | 25°C, 12 h | Dihydrochloride salt | Pharmaceutical formulations |
Comparative Reactivity
Reactivity trends align with structurally similar compounds:
Mechanistic Insights
Scientific Research Applications
The unique structure of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid, particularly the difluoroethyl group and the piperazine ring, suggests several possible biological activities:
- Antimicrobial Activity : Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial properties as well. Research into related compounds has demonstrated significant activity against pathogens, suggesting a potential for further exploration in this area.
- Pain Management : Studies have indicated that piperazine derivatives can exhibit antinociceptive effects. Specifically, modifications that include difluoroethyl substitutions have been associated with enhanced potency in pain models. This suggests a promising avenue for developing analgesic agents.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly in the context of treating neurological disorders such as schizophrenia. Clinical trials involving similar compounds have indicated potential benefits in modulating dopaminergic and serotonergic systems.
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Antinociceptive Studies : Research demonstrated that certain modifications to piperazine structures resulted in enhanced efficacy in pain relief models. The incorporation of difluoroethyl groups was particularly beneficial.
- Schizophrenia Treatment Trials : Clinical evaluations of similar compounds suggest significant improvements in patient outcomes through modulation of neurotransmitter systems. The implications for this compound are substantial given its structural similarities.
- Antimicrobial Research : Investigations into related compounds have shown promising antimicrobial activity against various strains. This suggests that this compound could be explored for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or interacting with cellular components to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The difluoroethyl group may confer metabolic resistance compared to cetirizine’s (4-chlorophenyl)phenylmethyl group, which is bulky and lipophilic .
- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations .
- Thermal Stability: Pyridazinone derivatives () exhibit high melting points (>200°C), suggesting robust crystalline stability .
Antihistamine Derivatives
Levocetirizine (2-{4-[(R)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxyacetic acid) shares structural motifs with the target compound. Its piperazine-acetic acid backbone facilitates H1-receptor antagonism, while the difluoroethyl variant could alter binding kinetics or half-life .
Impurity Profiling
Cetirizine dihydrochloride impurities, such as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, highlight the importance of regiochemical control during synthesis . Similar quality-control challenges may arise with this compound.
Spectroscopic and Analytical Data
- IR/NMR Trends: Piperazine-acetic acid derivatives typically show IR peaks for C=O (1700–1650 cm⁻¹) and NH/OH stretches (3300–2500 cm⁻¹). For example, pyridazinone analogs () display C=O lactam (~1680 cm⁻¹) and carboxylic acid (~1720 cm⁻¹) absorptions .
- Mass Spectrometry : Cetirizine-related impurities were characterized using MS and NMR, with molecular ions aligning with theoretical masses .
Biological Activity
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is attributed to its structural components, particularly the difluoroethyl group and the piperazine ring. These features enhance its binding affinity to specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. The compound may modulate signaling pathways or interact with cellular components, leading to its observed effects in different biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating a series of piperazine derivatives found that compounds similar to this structure displayed comparable antimicrobial activity against standard drugs like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| This compound | 8 | Ciprofloxacin |
| Piperazine derivative 1 | 4 | Fluconazole |
| Piperazine derivative 2 | 16 | Ciprofloxacin |
Antiviral Properties
In addition to its antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways.
Structure-Activity Relationship (SAR)
The SAR studies on piperazine derivatives have shown that modifications to the piperazine ring can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the piperazine ring has been correlated with enhanced potency against various targets, including monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling .
Table 2: SAR Findings on Piperazine Derivatives
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 5 | Decreased MAGL inhibitory activity |
| Fluorine substitution | Maintained activity; reduced genotoxicity |
| Dimethyl substitution | Decreased potency |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited strong antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity : A related study indicated that derivatives of this compound showed promising anticancer activity in cell lines, although further optimization is needed to enhance potency compared to standard chemotherapeutics like 5-fluorouracil .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets, supporting its role as a potential inhibitor of key enzymes involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
